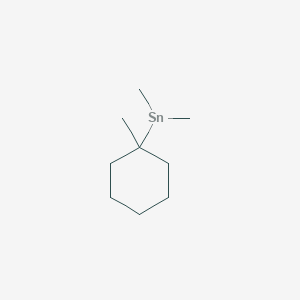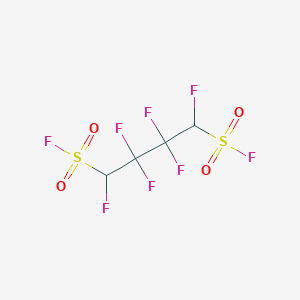
1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride is a fluorinated organic compound characterized by its unique structure and properties. This compound is of significant interest in various fields due to its chemical stability and reactivity, particularly in the context of fluorine chemistry.
Métodos De Preparación
The synthesis of 1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride can be achieved through several routes. One common method involves the electrochemical fluorination of sulfolane . This process typically requires specific reaction conditions, including the use of anhydrous hydrogen fluoride and a nickel anode. The industrial production of this compound may involve large-scale electrochemical cells to ensure efficient and consistent yields.
Análisis De Reacciones Químicas
1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluoride groups are replaced by other nucleophiles such as amines, phenoxides, and enolates.
Oxidation and Reduction:
Major Products: The substitution reactions typically yield sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Aplicaciones Científicas De Investigación
1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: Fluorinated compounds, including this one, are often explored for their potential in drug development due to their unique interactions with biological molecules.
Mecanismo De Acción
The mechanism by which 1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride exerts its effects is primarily through its ability to act as a strong electrophile. This allows it to readily participate in substitution reactions with various nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparación Con Compuestos Similares
When compared to similar compounds, 1,2,2,3,3,4-Hexafluorobutane-1,4-disulfonyl difluoride stands out due to its high fluorine content and unique reactivity. Similar compounds include:
- 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane
- Perfluorobutanesulfonyl fluoride
- 2,2,3,4,4,4-Hexafluoro-1-butanol
These compounds share some structural similarities but differ in their specific reactivities and applications, highlighting the unique properties of this compound.
Propiedades
Número CAS |
90127-84-7 |
|---|---|
Fórmula molecular |
C4H2F8O4S2 |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
1,2,2,3,3,4-hexafluorobutane-1,4-disulfonyl fluoride |
InChI |
InChI=1S/C4H2F8O4S2/c5-1(17(11,13)14)3(7,8)4(9,10)2(6)18(12,15)16/h1-2H |
Clave InChI |
YYXKBOVLIDCEOU-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)S(=O)(=O)F)(F)F)(F)F)(F)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


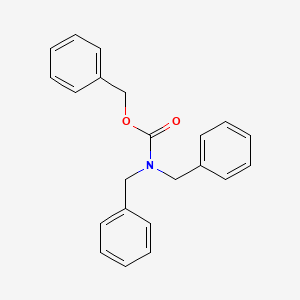

![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)


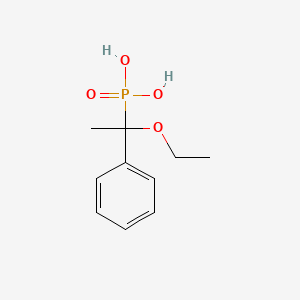
![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
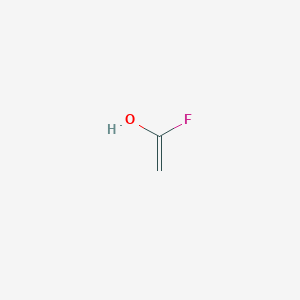
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
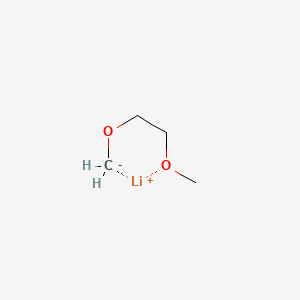
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
